2-(Trimethylsilylethynyl)pyridine
Overview
Description
2-(Trimethylsilylethynyl)pyridine is a chemical compound with the molecular formula C10H13NSi . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trimethylsilyl ethynyl group attached to one of the carbon atoms . The InChI Key for this compound is WOFPTESETJKCBH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a clear, colorless to brown crystalline or fused solid . It has a refractive index of 1.5305-1.5355 . It is insoluble in water .Scientific Research Applications
Synthesis and Molecular Characterization
2-(Trimethylsilylethynyl)pyridine has been utilized in various synthetic and molecular chemistry applications. For instance, its reactions have been explored to form tricyclic annelated pyridines through intramolecular Diels-Alder reactions, showing promising results in yield and efficiency (Stolle et al., 1987). Additionally, studies have investigated its reaction with 3-trimethylsilyl-2-propyn-1-al and water, proposing mechanisms for the formation of 1,2-dihydropyridine and 4H-pyran, further analyzed through quantum chemistry methods (Shagun et al., 2013).
Use in Organic Ligand Synthesis
This compound has been a key player in the synthesis of pyridine-based ligands for supramolecular chemistry, demonstrating its versatility in organic synthesis (Schubert & Eschbaumer, 1999). Its role in the synthesis of nitrogen-containing polycyclic delta-lactones, as demonstrated by Rudler et al., is another notable application, where its reaction with bis(trimethylsilyl)ketene acetals has been explored (Rudler et al., 2002).
Catalysis and Material Science
The compound has been used in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group, showcasing its potential in catalysis and material science (Capka et al., 1993). This application is significant in developing new catalysts with improved efficiency and stability.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Due to the lack of research on 2-(Trimethylsilylethynyl)pyridine, the molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with oxidizing agents .
Properties
IUPAC Name |
trimethyl(2-pyridin-2-ylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPTESETJKCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335086 | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86521-05-3 | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Trimethylsilylethynyl)pyridine in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. As demonstrated in the research, it can be easily converted to 2-ethynylpyridine through desilylation. [] This reactive intermediate, 2-ethynylpyridine, is then used in the synthesis of more complex molecules like 1,4-bis(2-pyridyl)1,3-butadiyne through oxidative coupling. [] This highlights the role of this compound in constructing molecules with extended conjugated systems, potentially useful in materials science or pharmaceutical development.
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